Tri(2-furyl)phosphine

Catalog No.
S585007
CAS No.
5518-52-5
M.F
C12H9O3P
M. Wt
232.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri(2-furyl)phosphine

CAS Number

5518-52-5

Product Name

Tri(2-furyl)phosphine

IUPAC Name

tris(furan-2-yl)phosphane

Molecular Formula

C12H9O3P

Molecular Weight

232.17 g/mol

InChI

InChI=1S/C12H9O3P/c1-4-10(13-7-1)16(11-5-2-8-14-11)12-6-3-9-15-12/h1-9H

InChI Key

DLQYXUGCCKQSRJ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)P(C2=CC=CO2)C3=CC=CO3

Synonyms

Tri-2-furanylphosphine; Tri-2-furylphosphine; Tris(2-furanyl)phosphine; Tris(2-furyl)phosphine; Tris(o-furyl)phosphine;

Canonical SMILES

C1=COC(=C1)P(C2=CC=CO2)C3=CC=CO3

The exact mass of the compound Tri(2-furyl)phosphine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Phosphines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tri(2-furyl)phosphine (TFP), CAS 5518-52-5, is a triarylphosphine ligand widely used in transition-metal-catalyzed cross-coupling reactions.[1][2] Unlike more common phosphines such as triphenylphosphine (PPh3), TFP is characterized by its electron-withdrawing furyl groups, which result in it being a poorer σ-donor and better π-acceptor.[3][4] This distinct electronic profile, combined with a slightly smaller steric footprint (cone angle of 133° vs. 145° for PPh3), often leads to accelerated reaction rates and milder reaction conditions in catalytic cycles like the Stille and Suzuki-Miyaura couplings.[4][5]

Substituting Tri(2-furyl)phosphine (TFP) with the more common triphenylphosphine (PPh3) based on their classification as triarylphosphines can lead to significant drops in reaction efficiency and yield. TFP's weaker electron-donating ability facilitates the dissociation of the ligand from the metal center, a critical step in many catalytic cycles.[5] This property can accelerate the overall reaction rate, particularly in Stille couplings, where strongly donating ligands can inhibit the reaction.[5] Furthermore, the reactivity of palladium(0) complexes generated in situ differs significantly depending on the solvent and the TFP-to-palladium ratio, a nuance not observed with PPh3.[6] In certain solvent systems like DMF, TFP-based catalysts are consistently more reactive in oxidative addition with phenyl iodide than their PPh3 counterparts, making a direct substitution impractical for process optimization.[6]

Distinct Electronic Properties Compared to Standard Triarylphosphines

The electronic nature of Tri(2-furyl)phosphine (TFP) is demonstrably different from that of triphenylphosphine (PPh3), a common procurement substitute. The electron-withdrawing character of the 2-furyl groups makes TFP a poorer σ-donor ligand.[5] This is quantitatively supported by the 1J(31P–77Se) coupling constants of their corresponding phosphine selenides, a recognized measure of phosphine basicity. The systematic replacement of phenyl groups with 2-furyl groups leads to an additive decrease in the coupling constant, indicating reduced s-character of the phosphorus lone pair and thus lower electron-donating ability compared to PPh3.[5]

Evidence Dimension1J(31P–77Se) Coupling Constant (Hz) - Proxy for Electron-Donating Ability
Target Compound DataLower than PPh3 (additive effect observed with progressive substitution)
Comparator Or BaselineTriphenylphosphine (PPh3)
Quantified DifferenceSystematic decrease with each furyl group substitution, indicating weaker σ-donation
ConditionsMeasurement of 31P-77Se coupling constants for phosphine selenide derivatives.

This weaker electron-donating ability can accelerate catalytic turnover by facilitating ligand dissociation, a key advantage in reactions like the Stille coupling.

Enhanced Reactivity in Oxidative Addition under Specific Process Conditions

In the in-situ generation of palladium(0) catalysts, Tri(2-furyl)phosphine (TFP) demonstrates superior reactivity over triphenylphosphine (PPh3) in specific, industrially relevant solvents. In dimethylformamide (DMF), palladium complexes formed with TFP are consistently more reactive towards oxidative addition with phenyl iodide than those formed with PPh3, regardless of the phosphine-to-palladium ratio (for n ≥ 2).[6] However, in tetrahydrofuran (THF), the TFP-based system is less reactive at lower ligand concentrations (n=2 or 4) but becomes more reactive at higher concentrations (n > 6).[6]

Evidence DimensionReactivity in Oxidative Addition with Phenyl Iodide
Target Compound DataAlways more reactive in DMF; more reactive in THF only at higher ligand concentrations (n>6)
Comparator Or BaselineTriphenylphosphine (PPh3)
Quantified DifferenceQualitatively higher reactivity in DMF; conditional higher reactivity in THF
ConditionsIn situ catalyst generation from Pd(dba)2 and phosphine ligand in either DMF or THF solvent.

This provides a clear, process-dependent reason to select TFP over PPh3 to maximize reaction rates, particularly when using DMF as a solvent.

Reduced Steric Hindrance Compared to Triphenylphosphine

Tri(2-furyl)phosphine (TFP) offers a less sterically hindered coordination environment compared to the benchmark ligand, triphenylphosphine (PPh3). The Tolman cone angle, a standardized measure of ligand steric bulk, is 133° for TFP.[5] This is significantly smaller than the 145° cone angle of PPh3.[5]

Evidence DimensionTolman Cone Angle (Steric Bulk)
Target Compound Data133°
Comparator Or BaselineTriphenylphosphine (PPh3): 145°
Quantified Difference12° smaller cone angle
ConditionsCalculated based on a standardized model of the ligand's geometry.

The smaller steric profile allows for the coordination of bulkier substrates and can influence the regioselectivity and efficiency of catalytic reactions, making it a better choice for sterically demanding couplings.

Accelerating Stille Cross-Coupling Reactions

TFP is a preferred ligand for Stille cross-coupling reactions, especially when dealing with substrates sensitive to harsh conditions. Its weak electron-donating ability prevents catalyst inhibition and allows for milder reaction conditions, which can be critical for preserving delicate functional groups on the coupling partners.[2][5]

Optimizing Palladium-Catalyzed Reactions in Polar Aprotic Solvents

Based on its consistently higher reactivity in DMF, TFP is the logical choice over PPh3 for palladium-catalyzed processes, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, conducted in this solvent.[6] This allows for potentially faster reaction times and higher throughput in process chemistry workflows.

Coupling of Sterically Demanding Substrates

The smaller cone angle of TFP (133°) compared to PPh3 (145°) makes it a more suitable ligand for cross-coupling reactions involving sterically hindered aryl halides or organometallic reagents. This reduced bulk around the metal center can improve substrate access and lead to higher yields where more common, bulkier phosphines might fail.[5]

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tri(2-furyl)phosphine
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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